molecular formula C7H7N3O B085069 2-Hydrazino-1,3-benzoxazole CAS No. 15062-88-1

2-Hydrazino-1,3-benzoxazole

Cat. No. B085069
CAS RN: 15062-88-1
M. Wt: 149.15 g/mol
InChI Key: QITJGSMHKVXOFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydrazino-1,3-benzoxazole involves the reaction with various aldehydes to produce substituted hydrazino derivatives. For instance, the reaction of 2-Hydrazino-N-[4-(5-methyl benzoxzol-2-yl)-phenyl]-acetamide with aldehydes yields 2-(N1-Substituted hydrazino)-N-[4-(5-methyl-benzoxazol-2-yl)-phenyl]-acetamide, showcasing the versatility of this compound in synthesizing a range of derivatives (Thomas, Geetha, & Murugan, 2009).

Molecular Structure Analysis

The molecular structure of 2-Hydrazino-1,3-benzoxazole derivatives is characterized through various spectroscopic methods, including IR, NMR, and microanalysis, to confirm the synthesized compounds' structures. These analytical techniques are crucial for elucidating the molecular framework and ensuring the desired modifications have been accurately achieved on the benzoxazole nucleus (Ersan, Nacak, Berkem, & Ozden, 1997).

Chemical Reactions and Properties

2-Hydrazino-1,3-benzoxazole undergoes various chemical reactions, leading to the formation of novel compounds. For example, its reaction with ethyl chloroformate and diethyl oxalate produces 1,2,4-triazolo- and 1,2,4-triazino-fused ketones, respectively. Additionally, it reacts with aromatic aldehydes and acetic anhydride to yield 3-aryl- and 3-methyl-substituted 1,2,4-triazolo-fused azoles, demonstrating its reactivity and functional group compatibility (Badr, Mahmoud, Mahgoub, & Hozien, 1988).

Physical Properties Analysis

The physical properties of 2-Hydrazino-1,3-benzoxazole and its derivatives, such as melting points, are typically characterized through standard physico-chemical methods. These properties are essential for identifying the compounds and assessing their purity and stability under various conditions.

Chemical Properties Analysis

The chemical properties of 2-Hydrazino-1,3-benzoxazole derivatives are explored through their antimicrobial, anti-inflammatory, and other biological activities. These compounds exhibit significant biological activities, highlighting their potential in pharmaceutical applications. For instance, certain derivatives show favorable activity against microbial strains, emphasizing their importance in drug discovery and development (Jayanna, Vagdevi, Dharshan, Kekuda, Hanumanthappa, & Gowdarshivannanavar, 2013).

Scientific Research Applications

  • Antimicrobial Activity :

    • Alheety (2019) synthesized 2-hydrazino benzoxazole derivatives, some of which showed specific antibacterial effects against gram-positive bacteria, suggesting potential as specific antibacterial drugs (Alheety, 2019).
    • Thomas, Geetha, and Murugan (2009) found that benzoxazole compounds derived from 2-Hydrazino-1,3-benzoxazole exhibited significant anti-inflammatory activities, though none showed antimicrobial activity at the tested concentration (Thomas, Geetha, & Murugan, 2009).
    • Ersan et al. (1997) reported that certain 2-[(alpha-methylbenzylidene)hydrazino]benzoxazole derivatives exhibited favorable antimicrobial activities against various bacteria and yeasts (Ersan et al., 1997).
  • Cytotoxic and Antitumor Activities :

    • Jayanna et al. (2013) synthesized 5,7-dichloro-1,3-benzoxazole derivatives from 2-hydrazino-1,3-benzoxazole, which demonstrated significant antimicrobial and cytotoxic activities, with some compounds emerging as potent cytotoxic agents (Jayanna et al., 2013).
    • Easmon et al. (2006) developed 2-benzoxazolyl hydrazones with antitumor activities, showing efficacy against leukemia, colon, and ovarian cancer cells in vitro (Easmon et al., 2006).
  • Antioxidant and Anti-Inflammatory Activities :

    • Satyendra et al. (2011) synthesized novel dichloro substituted benzoxazole-triazolo-thione derivatives with potent radical scavenging capacity, indicating antioxidant potential (Satyendra et al., 2011).
    • Haviv et al. (1988) evaluated 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives for inhibiting immune complex-induced inflammation, showing a similar pattern of activity to hydrocortisone (Haviv et al., 1988).
  • Synthetic Applications :

    • Lomov et al. (2006) reported the conversion of 2-deuterohydrazinobenzazoles to 2-deuterobenzazoles, highlighting a synthetic application in the benzazoles series (Lomov, Yutilov, & Smolyar, 2006).

Safety And Hazards

2-Hydrazino-1,3-benzoxazole is classified as a dangerous substance . It has hazard statements H301-H312+H332-H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, the future direction in the study of 2-Hydrazino-1,3-benzoxazole could involve exploring its potential applications in drug discovery and development.

properties

IUPAC Name

1,3-benzoxazol-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-10-7-9-5-3-1-2-4-6(5)11-7/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITJGSMHKVXOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307653
Record name 2-hydrazino-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-1,3-benzoxazole

CAS RN

15062-88-1
Record name 15062-88-1
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Record name 2-hydrazino-1,3-benzoxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDRAZINOBENZOXAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
ND Jayanna, HM Vagdevi, JC Dharshan… - Medicinal Chemistry …, 2013 - Springer
Condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole 3 with different aromatic acetophenones in methanol using catalytic amount of glacial acetic acid afforded the corresponding …
Number of citations: 35 link.springer.com
ND Jayanna, HM Vagdevi, JC Dharshan… - Journal of …, 2013 - hindawi.com
A new class of 5,7-dichloro-1,3-benzoxazole derivatives 4–11 were synthesized by fusing 5,7-dichloro-2-hydrazino-1,3-benzoxazole 3 nucleus with aliphatic acids, active methylene …
Number of citations: 22 www.hindawi.com
ND Jayanna, HM Vagdevi, JC Dharshan… - Journal of …, 2013 - hindawi.com
Some novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives 8(a–f) were synthesized by reacting 5,7-dichloro-2-hydrazino-1,3-benzoxazole 4 and …
Number of citations: 6 www.hindawi.com
SB Telkar - researchgate.net
Condensation of 5, 7-dichloro-2-hydrazino-1, 3-benzoxazole 3 with different aromatic acetophenones in methanol using catalytic amount of glacial acetic acid afforded the …
Number of citations: 0 www.researchgate.net
A Sudhindra Prathap, MK Gupta, M Singh, RK Rai… - researchgate.net
Background: There are various pharmacological activities associated with benzoxazole, and alterations in the nucleus of benzoxazole have resulted in a number of compounds that …
Number of citations: 2 www.researchgate.net
Z Parsaee, EJ Bahaderani, A Afandak - Ultrasonics Sonochemistry, 2018 - Elsevier
The current work reports the ultrasound-assisted synthesis of two nano binuclear copper complexes derived from novel tetradentate (N 2 O 2 ) phenothiazine based Schiff bases. The …
Number of citations: 23 www.sciencedirect.com
A Kapusterynska, C Bijani, D Paliwoda, L Vendier… - Molecules, 2023 - mdpi.com
Hydrazone compounds represent an important area of research that includes, among others, synthetic approaches and biological studies. A series of 17 hydrazones have been …
Number of citations: 11 www.mdpi.com
J Stefaniak, MG Nowak, M Wojciechowski… - Journal of Enzyme …, 2022 - Taylor & Francis
Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is known as a promising target for antimicrobial agents and antidiabetics. Several compounds of natural or synthetic origin …
Number of citations: 3 www.tandfonline.com
A Lather, S Sharma, S Khatkar… - Current Pharmaceutical …, 2020 - ingentaconnect.com
The synthetic heterocyclic compounds have their importance due to their wide applications in various fields of science. The heterocyclic compounds have been reported for their …
Number of citations: 4 www.ingentaconnect.com
IR Pathan, MK Patel - Inorganic Chemistry Communications, 2023 - Elsevier
In this review, we discuss the synthesis of azomethine schiff base ligands (SBL) and their metal complexes (MCs) using three different methods: conventional heating, microwave …
Number of citations: 0 www.sciencedirect.com

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